molecular formula C15H18N4O3S B6426831 1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2034521-25-8

1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one

Cat. No.: B6426831
CAS No.: 2034521-25-8
M. Wt: 334.4 g/mol
InChI Key: PRCIOFKNWJXDPD-UHFFFAOYSA-N
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Description

1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is a compound that features a triazole ring, a piperidine ring, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated systems for the purification and isolation of intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the sulfonyl group can interact with enzyme active sites . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-{[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is unique due to the presence of both the triazole and piperidine rings, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

1-[3-[4-(triazol-1-yl)piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-12(20)13-3-2-4-15(11-13)23(21,22)18-8-5-14(6-9-18)19-10-7-16-17-19/h2-4,7,10-11,14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCIOFKNWJXDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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